molecular formula C20H17NO5 B11341131 3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11341131
M. Wt: 351.4 g/mol
InChI Key: XPSLJTUYMDGLSL-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the oxazole ring: This involves the condensation of an α-haloketone with a nitrile in the presence of a base.

    Coupling reactions: The final step involves the esterification of the oxazole carboxylic acid with the 3,4-dimethylphenol derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism by which 3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and have similar electronic properties.

    Oxazole derivatives: Compounds with the oxazole ring are often studied for their biological activities.

Uniqueness

3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is unique due to the combination of the benzodioxin and oxazole rings, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H17NO5/c1-12-3-5-15(9-13(12)2)25-20(22)16-11-18(26-21-16)14-4-6-17-19(10-14)24-8-7-23-17/h3-6,9-11H,7-8H2,1-2H3

InChI Key

XPSLJTUYMDGLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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